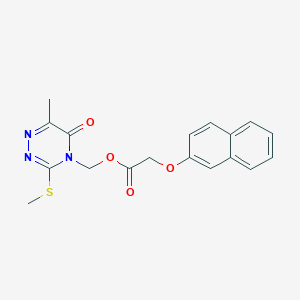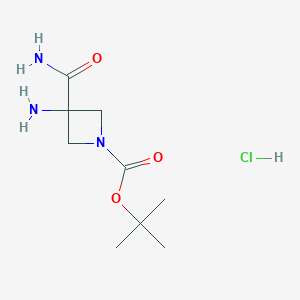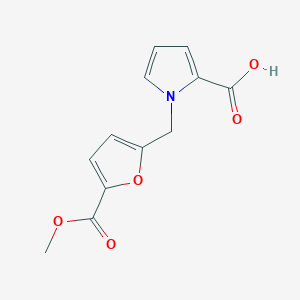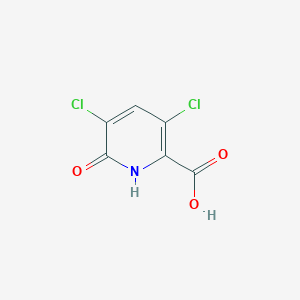![molecular formula C15H21N3O2 B2764611 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea CAS No. 2097930-35-1](/img/structure/B2764611.png)
1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea is complex due to its unique structure. It contains a cyclopropyl group, a pyridinyl group, and an oxolan group, all of which contribute to its unique properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents . More research is needed to determine the exact properties of this compound.Scientific Research Applications
Molecular Self-Assembly and Hydrogen Bonding
Research demonstrates that heterocyclic ureas can undergo complexation-induced unfolding to form multiply hydrogen-bonded complexes. These compounds exhibit an equilibrium between folded structures and unfolded, sheetlike structures that are stabilized by multiple hydrogen bonds. This behavior is indicative of their potential as building blocks for self-assembly and as mimics of biological processes, such as peptide folding and unfolding transitions (Corbin et al., 2001).
Redox Systems
Novel urea derivatives have been synthesized and characterized as two-step redox systems. These compounds exhibit unique structural features and can undergo reversible oxidation to form radical cations, demonstrating their potential in electrochemical applications and as novel materials for studying redox processes (Weiss & Reichel, 2000).
Intramolecular Cyclization and Oxetane Formation
Studies have explored the intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes, highlighting the reactivity of these compounds and their relevance in organic synthesis and potentially in the development of new pharmaceuticals or materials (MuraiAkio et al., 1977).
Anti-Microbial Activity and Cytotoxicity
Research on novel urea derivatives has shown promising anti-microbial activity and cytotoxicity against various bacterial strains and cancer cell lines. These findings suggest the potential of heterocyclic ureas in the development of new antimicrobial agents and anticancer drugs (Shankar et al., 2017).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without knowledge of the specific targets and mode of action of this compound, it is difficult to predict the biochemical pathways it may affect. Given its structural features, it may interact with various enzymes or receptors, potentially influencing multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action .
properties
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-10-13-2-1-7-20-13)17-9-11-3-6-14(16-8-11)12-4-5-12/h3,6,8,12-13H,1-2,4-5,7,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUUIWQEZVHNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B2764530.png)



![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2764538.png)
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2764540.png)

![N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2764543.png)
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2764545.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)


![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)